molecular formula C26H24N2O4 B11194271 11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11194271
M. Wt: 428.5 g/mol
InChI Key: WAPNHCQFZGTYRX-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused with two benzene rings. Key structural features include:

  • 2-Methoxyphenyl carbonyl group at position 10, contributing steric bulk and electronic effects via the methoxy (–OCH₃) group.
  • Methyl group at position 3, enhancing hydrophobicity and influencing conformational stability.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

6-(furan-2-yl)-5-(2-methoxybenzoyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H24N2O4/c1-16-14-19-24(21(29)15-16)25(23-12-7-13-32-23)28(20-10-5-4-9-18(20)27-19)26(30)17-8-3-6-11-22(17)31-2/h3-13,16,25,27H,14-15H2,1-2H3

InChI Key

WAPNHCQFZGTYRX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4OC)C5=CC=CO5)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the furan and methoxyphenyl intermediates, followed by their coupling with the dibenzo[b,e][1,4]diazepin core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Properties
11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (Target) Furan-2-yl (11), 2-methoxyphenyl-CO (10), CH₃ (3) ~485 (estimated) Not reported Predicted density: ~1.34 g/cm³
10-Acetyl-11-(5-(4-nitro-2-methylphenyl)-2-furyl)-3,3-dimethyl analog (CAS 337503-28-3) 5-(4-Nitro-2-methylphenyl)-2-furyl (11) 485.53 Not reported Density: 1.34 g/cm³; Boiling point: ~700.6°C
11-(2-Bromophenyl)-3-(4-methoxyphenyl) analog (CAS 312622-32-5) 2-Bromophenyl (11), 4-methoxyphenyl (3) 475.38 Not reported Molecular weight: 475.38
11-(5-Methyl-2-furyl)-3-(4-methylphenyl) analog (CAS 524000-38-2) 5-Methylfuran-2-yl (11), 4-methylphenyl (3) 413.47 Not reported Enhanced hydrophobicity due to –CH₃ groups
3,3-Dimethyl-10-acetyl-11-(p-nitrobenzoyl) analog (6e) p-Nitrobenzoyl (11) Not reported 230 (decomp.) Yield: 75%; yellow crystals

Key Observations

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., –NO₂ in 6e ) increase melting points (230°C) but may reduce solubility due to enhanced polarity. Bulkier substituents (e.g., p-cyclohexylbenzoyl in 6f ) lower melting points (152–153°C) by disrupting crystal packing.

Synthetic Yields :

  • Derivatives with acetyl or benzoyl groups (e.g., 6e–6g ) show yields of 70–77%, suggesting robust synthetic routes. The target compound’s furan-2-yl and 2-methoxyphenyl groups may require optimized coupling conditions to achieve similar yields.

Functional Group Diversity: Furan vs. Methoxy vs. Halogen Substituents: The 2-methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing halogens (e.g., Br in CAS 312622-32-5 ), which could influence electronic distribution and binding affinity in pharmacological contexts.

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